Home > Products > Building Blocks P7144 > 4,7-Dichloro-2-(4-fluorophenyl)quinazoline
4,7-Dichloro-2-(4-fluorophenyl)quinazoline - 885277-41-8

4,7-Dichloro-2-(4-fluorophenyl)quinazoline

Catalog Number: EVT-1742515
CAS Number: 885277-41-8
Molecular Formula: C14H7Cl2FN2
Molecular Weight: 293.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+/-)-[[6,7-Dichloro-2-(4-fluorophenyl)-2-methyl-1-oxo-5-indanyl] oxy]acetic acid

Compound Description: This compound is a potential diuretic-antihypertensive agent. Research has explored its gas chromatographic determination in biological fluids, revealing differences in the disposition of its enantiomers in dogs following a pharmacologically active dose [].

Afatinib

Compound Description: Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor (TKI) used for treating locally advanced or metastatic non-small cell lung cancer (NSCLC) []. It is formulated as a dimaleate salt.

4,7-Dichloro-6-nitroquinazoline

Compound Description: This compound is a key intermediate in the synthesis of Afatinib, a drug used for treating non-small cell lung cancer (NSCLC) []. It is also found in synthetic pathways for other 4,7-disubstituted quinazoline derivatives with potential therapeutic applications []. Notably, the compound is known to be highly unstable.

(E)-1-[2,2-Dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene

Compound Description: This compound's crystal structure and Hirshfeld surface analysis have been reported, revealing C—H⋯N, C—Cl⋯π interactions and face-to-face π–π stacking interactions between molecules in the crystal lattice [].

(E)-1-[2,2-Dichloro-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene

Compound Description: The crystal structure of this compound has been analyzed, showing a dihedral angle of 63.29° between the 4-fluorophenyl ring and the nitro-substituted benzene ring []. The crystal packing involves C—H⋯O hydrogen bonds, C—Cl⋯π, C—F⋯π and N—O⋯π interactions.

(2s)-1-[[(7r)-7-(3,4-Dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5]pyrimidin-6-yl]carbonyl]-2-(4-fluorophenyl)pyrrolidine

Compound Description: This compound, an IKur channel blocker, has been investigated for its potential in treating arrhythmias, including atrial fibrillation []. Different crystalline forms of this compound, including dihydrate and anhydrate forms, have been synthesized and studied.

(4,7-dichloroquinolin-2-yl)methanol derivative copolymer

Compound Description: A copolymer derived from (4,7-dichloroquinolin-2-yl)methanol and N-vinyl-2-pyrrolidone (VP) was synthesized and investigated for its potential as a nanocarrier for the anticancer drug α-tocopherol succinate (α-TOS) []. The copolymer demonstrated the ability to form nanoparticles and exhibited cytotoxic effects against MCF-7 breast cancer cells, highlighting its potential in anticancer drug delivery.

(3R,4S)-3-[4-(4-Fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol (CP-283,097)

Compound Description: This compound is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit []. It shows promise as a tool for studying NR2B-containing NMDA receptors and their role in neurological processes.

4-(4-Acetylphenyl)-7-chloro-1-methylindoline-2,3-dione (8l)

Compound Description: This compound, synthesized via Suzuki–Miyaura reactions from 4,7-dichloro-N-methylisatin, showed anti-HIV activity with an IC50 value of >3.47 μM against HIV-2 but exhibited cytotoxicity to MT-4 cells at a CC50 value of 13.43 μM [].

6-Amino-4-(2,4-dichlorophenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamide

Compound Description: This compound, a [, ]dithiolo[3,4-b]pyridine-5-carboxamide derivative, was synthesized and its structure confirmed by X-ray crystallography []. The compound demonstrated moderate herbicide safening effects against 2,4-D.

Relevance: This compound is not structurally related to 4,7-Dichloro-2-(4-fluorophenyl)quinazoline. It lacks the quinazoline core and incorporates a [, ]dithiolo[3,4-b]pyridine-5-carboxamide moiety instead.

(E)-1-(4-Chlorophenyl)-2-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]diazene

Compound Description: The crystal structure of this compound has been studied, revealing a dihedral angle of 56.13° between the 4-fluorophenyl and 4-chlorophenyl rings []. C—H⋯Cl hydrogen bonds and face-to-face π–π stacking interactions stabilize its crystal packing.

β,4-Dichloro-2-isothiocyanatocinnamaldehyde

Compound Description: This compound is formed as an intermediate during the ring scission of 4,7-Dichloroquinoline upon reaction with thiophosgene and barium carbonate [, ]. It serves as a versatile precursor for synthesizing various 2-substituted 4-formylmethylene-4H-3,1-benzothiazines by reacting with diverse nucleophiles [, ].

10-Bromo-6-isobutyl-3-(4-fluorophenyl)-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one (1.3)

Compound Description: This compound exhibited high non-selective anticancer activity against 60 cancer cell lines, with a mean growth inhibition of -10.53% []. Further in vitro studies indicated its efficacy in inhibiting the growth of various cancer cell lines, including leukemia, lung, colon, CNS, melanoma, renal, and breast cancer cells [].

6-(Methoxyphenyl)-8-methyl-3-phenyl-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one (1.4)

Compound Description: This compound demonstrated significant non-selective anticancer activity against 60 cancer cell lines, exhibiting a mean growth inhibition of 46.24% [].

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Compound Description: This compound serves as a crucial intermediate in synthesizing numerous biologically active anticancer drugs [].

4-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline

Compound Description: A novel synthetic method for this compound was developed using 3-hydroxy-4-methoxybenzonitrile as the starting material []. The method involves a series of reactions, including nitration, reduction, and coupling with an imine complex, to yield the target compound [].

2-(2,4-Dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium chloride

Compound Description: This compound, synthesized from 2-(2,4-dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-2-ol, has been structurally characterized []. Its crystal structure reveals an almost ideal chair conformation for the morpholine unit, stabilized by N—H⋯Cl and O—H⋯Cl intermolecular hydrogen bonding.

(E)-3-(4-Chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)prop-2-en-1-one

Compound Description: This chalcone derivative has a dihedral angle of 43.35° between the two benzene rings []. Its crystal structure is characterized by antiparallel chains of molecules linked via Cl⋯F contacts and weak C—H⋯O and C—H⋯Cl intramolecular interactions.

1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Compound Description: This chalcone derivative has been synthesized and structurally characterized [].

3-(2,7-Dichloro-6-fluoroquinolin-3-yl)-1-(substituted aryl)prop-2-en-1-one derivatives

Compound Description: Synthesized using microwave irradiation, these derivatives exhibited antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa []. Their structures were confirmed using IR, 1H NMR, and mass spectrometry.

1-(5'-(5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone crystalline form

Compound Description: A novel crystalline form of this compound has been developed for potential use in treating parasitic infections [].

5,7-Dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one (Cl2-OSODO)

Compound Description: This compound undergoes living polymerization using potassium 4-methoxyphenoxide as an initiator []. The polymerization process exhibits a combination of fast initiation and slow propagation rates, allowing for controlled molecular weight and end-group fidelity.

(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Compound Description: This chalcone derivative crystallizes with its C=C double bond in the E configuration []. Its crystal structure reveals C—H⋯O hydrogen bonds forming chains along the c axis, while a π–π interaction between polyhalogenated benzene rings and C—H⋯π interactions further stabilize the packing. The dichlorosubstituted ring exhibits partial disorder over two sets of sites.

2,3-Dibromo-3-(4-chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)propan-1-one

Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, exhibiting a dihedral angle between the benzene rings of 58.0° and 52.0° in each molecule []. The crystal packing is primarily stabilized by van der Waals interactions, with a C—H⋯Cl intramolecular interaction also observed.

3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one derivatives

Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity []. Among them, 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9a) and 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h) demonstrated the most potent activity against Proteus vulgaris and Bacillus subtilis.

4,7-Dibromo-1,10-phenanthroline

Compound Description: This compound is synthesized via a transhalogenation reaction from its dichloro analog, 4,7-dichloro-1,10-phenanthroline []. This method offers a cost-effective and environmentally friendly approach to preparing 4,7-dibromo-1,10-phenanthroline, which is a valuable building block in coordination chemistry and materials science.

7-Chloro-4-hydroxy-1,10-phenanthroline

Compound Description: This compound is synthesized via a selective partial hydrolysis of 4,7-dichloro-1,10-phenanthroline []. This method offers an efficient and environmentally benign way to obtain 7-chloro-4-hydroxy-1,10-phenanthroline, a valuable building block in supramolecular chemistry and catalysis.

BIBW 2992 (4-[(3-Chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((S)-tetrahydrofuran-3-yloxy)quinazoline)

Compound Description: This compound is an active pharmaceutical ingredient used in new solid pharmaceutical formulations for cancer treatment []. The formulations are designed for immediate release of BIBW 2992, aiming for at least 85% dissolution within 30 minutes in vitro.

3,6-Dichloro-N-(4-fluorophenyl)picolinamide

Compound Description: This compound's crystal structure has been elucidated []. It exhibits a dihedral angle of 42.5° between the phenyl and pyridine rings and features an intramolecular N—H⋯N hydrogen bond. C—H⋯O, C—H⋯F, and C—Cl short contacts contribute to the stability of the crystal structure.

8-(4-Fluorophenyl)-11,11-dimethyl-5,9-dioxo-6,8,9,10,11,12-hexahydro-5H-quinolino[1,2-a]quinazoline-7-carbonitrile dimethylformamide solvate

Compound Description: This compound was synthesized under microwave irradiation and its crystal structure determined []. It exhibits N—H⋯O hydrogen-bonded dimers and features C—H⋯O and C—H⋯π interactions in its crystal packing.

4,5-, 4,6-, 4,7- and 5,7-Dichloro-2-aminobenzothiazoles

Compound Description: These compounds serve as precursors for synthesizing a range of orange-red to blue disperse dyes []. The dyes are obtained by diazotizing these compounds and coupling them with N-substituted anilines.

Compound Description: Fiscalin B is a naturally occurring quinazolinone, while its chloro derivative, compound 2, is a synthetic analog with antibacterial properties []. The absolute configuration of naturally occurring Fiscalin B was determined as (1S,4R)-1 through X-ray crystallography and electronic circular dichroism (ECD) studies.

Compound Description: These compounds were synthesized and their cytotoxic activity against the MDA-MB-231 cancer cell line and the WI26 VA4 normal cell line was studied []. Molecular docking studies were also conducted to evaluate their interactions with casein kinase 2 (CK2).

[3-3H]-2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol, [3-3H]-Hydroxychloroquine

Compound Description: The enantiomers of this compound, (R)-8 and (S)-8, were synthesized from 4,7-dichloro-3-iodoquinoline and the enantiomers of 2-[(4-aminopentyl)ethylamino]ethanol []. The synthesis involved the formation of 2-[[4-[(7-chloro-3-iodo-4-quinolinyl)amino]pentyl]ethylamino]ethanol enantiomers followed by reductive deiodination with tritium gas.

4,7-Bis(imido)-substituted 3,8-diphenyl-1,2-diazacycloocta-2,4,6,8-tetraenes

Compound Description: These compounds were synthesized via nucleophilic substitution reactions of 4,7-dichloro-3,8-diphenyl-1,2-diazocine with various imides [, ]. Their thermal decomposition pathways were studied, revealing their potential to rearrange into pyridine derivatives.

2-Amino-4,6-dichloro-7-methoxy-1,3-diazazulene

Compound Description: This compound was unexpectedly obtained as the sole product from the condensation reaction of either 2,4-dichloro-5,7-dimethoxytropone or 3,5-dichloro-2,6-dimethoxytropone with guanidine []. This result highlights the influence of remote methoxy groups on the regioselectivity of nucleophilic attack in these reactions.

6-Fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline (LJJ-10)

Compound Description: LJJ-10 is a novel synthetic compound that exhibits potent anti-metastatic effects in human osteosarcoma U-2 OS cells []. It achieves this by targeting the insulin-like growth factor-I receptor (IGF-1R) and downstream signaling pathways, leading to the suppression of matrix metalloproteinase-2 (MMP-2) and MMP-9, crucial enzymes involved in cancer cell invasion and metastasis.

(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one

Compound Description: This compound has a dihedral angle of 86.37° between its aromatic rings []. In the crystal structure, C—H⋯O contacts link the molecules into chains, and the shortest inter-centroid distance between aromatic rings is 3.6686 Å.

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,6-dichloro-3-fluorophenyl)prop-2-en-1-one

Compound Description: This chalcone derivative features a 2,6-dichloro-3-fluorophenyl substituent and adopts an E conformation about the C=C bond []. In its crystal structure, C—H⋯F and C—H⋯Cl contacts form undulating sheets, and C—H⋯π interactions are observed.

(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Compound Description: This chalcone derivative has two independent molecules in its asymmetric unit []. The fluorine atom in the 2,6-dichloro-3-fluorophenyl ring exhibits positional disorder, resulting in 0.5 occupancy for both F and H atoms at the meta positions.

1-Methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine

Compound Description: This radiolabeled compound was synthesized for pharmacokinetic and pharmacodynamic evaluation [].

4,7-Dichloro-[3-14C]-quinoline

Compound Description: This compound serves as a key intermediate in the synthesis of the radiolabeled compound 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine [].

6-Acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acids and methyl esters

Compound Description: These compounds were synthesized by fusing 4-aryl-2,4-dioxobutanoic acids (or their methyl esters) with 1H-tetrazol-5-amine and aromatic aldehydes []. This reaction provides access to a diverse library of tetrazolo[1,5-a]pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry due to their potential for various biological activities.

Properties

CAS Number

885277-41-8

Product Name

4,7-Dichloro-2-(4-fluorophenyl)quinazoline

IUPAC Name

4,7-dichloro-2-(4-fluorophenyl)quinazoline

Molecular Formula

C14H7Cl2FN2

Molecular Weight

293.1 g/mol

InChI

InChI=1S/C14H7Cl2FN2/c15-9-3-6-11-12(7-9)18-14(19-13(11)16)8-1-4-10(17)5-2-8/h1-7H

InChI Key

RWGQLOFTQOEPGM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.